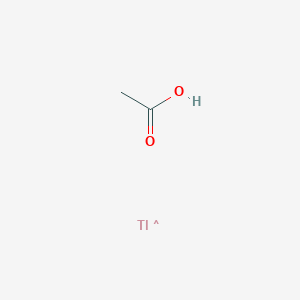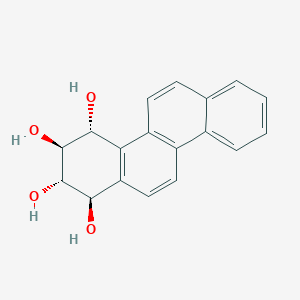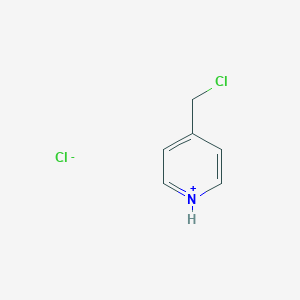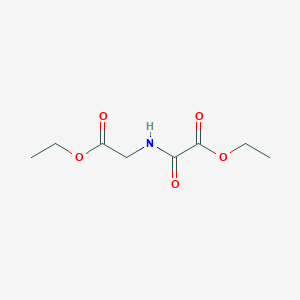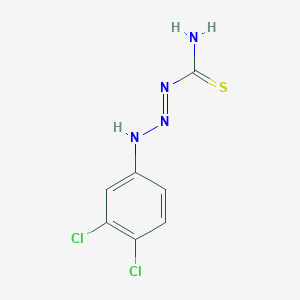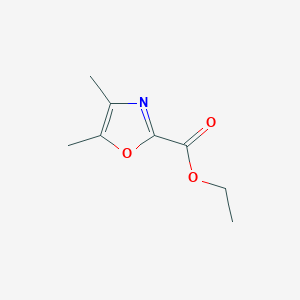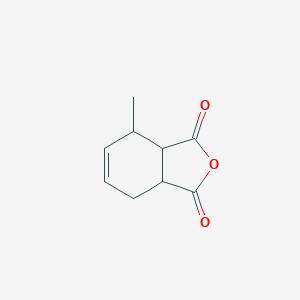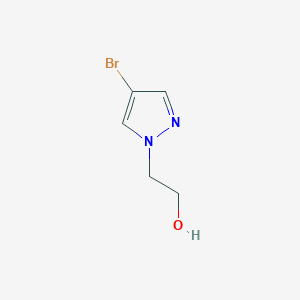
2-(4-bromo-1H-pyrazol-1-yl)ethanol
概要
説明
“2-(4-bromo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the empirical formula C5H7BrN2O and a molecular weight of 191.03 . It is used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of “2-(4-bromo-1H-pyrazol-1-yl)ethanol” includes a bromopyrazole group attached to an ethanol group .Physical And Chemical Properties Analysis
“2-(4-bromo-1H-pyrazol-1-yl)ethanol” is a solid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 299.2±20.0 °C at 760 mmHg, and a flash point of 134.8±21.8 °C .科学的研究の応用
Synthesis of Antileishmanial and Antimalarial Agents
2-(4-bromo-1H-pyrazol-1-yl)ethanol: has been utilized in the synthesis of hydrazine-coupled pyrazole derivatives, which exhibit potent antileishmanial and antimalarial activities . These compounds have shown significant promise in inhibiting the growth of Leishmania aethiopica and suppressing Plasmodium berghei in infected mice, offering a potential pathway for developing new treatments for these diseases .
Development of Pharmaceutical Compounds
The compound serves as a precursor in the synthesis of various pharmaceutical substances. Its structural framework is beneficial for creating biologically active compounds, including inhibitors that can interact with specific enzymes or receptors within biological systems .
Molecular Docking Studies
2-(4-bromo-1H-pyrazol-1-yl)ethanol: derivatives have been used in molecular docking studies to predict the interaction between these molecules and biological targets. This is crucial for understanding the potential efficacy of these compounds as therapeutic agents .
Chemical Building Blocks
This compound is considered a valuable building block in organic chemistry. It is used to construct more complex molecules through various chemical reactions, contributing to the diversity of synthetic routes available for chemical synthesis .
Research in Neglected Tropical Diseases (NTDs)
Given its role in synthesizing compounds with antileishmanial and antimalarial properties, 2-(4-bromo-1H-pyrazol-1-yl)ethanol is significant in research focused on NTDs. It aids in the discovery of new drugs that can address the resistance issues prevalent in current treatments .
Safety and Hazards
作用機序
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential targets within parasitic organisms .
Mode of Action
It’s plausible that the compound interacts with its targets by fitting into specific active sites, as suggested by molecular simulation studies of related compounds .
Result of Action
Related compounds have shown antiparasitic activity, suggesting potential cytotoxic effects on parasitic cells .
特性
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUWXYIZJBMWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586331 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)ethanol | |
CAS RN |
214614-81-0 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromopyrazol-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
